2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H17FN6O2S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide is a novel organic molecule that integrates a triazole and pyrimidine framework with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H17FN6OS, with a molecular weight of approximately 408.46 g/mol. The presence of the fluorobenzyl group enhances its lipophilicity, which may influence its pharmacokinetic properties. The compound features a thioether linkage and an acetamide functional group, contributing to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant biological activities, including:
- Antitumor Activity : The compound has been shown to inhibit cancer cell proliferation, particularly in prostate cancer cell lines (PC3). It induces apoptosis through both extrinsic and intrinsic pathways by upregulating pro-apoptotic proteins such as Bax and P53 while downregulating anti-apoptotic Bcl-2 .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties against various bacterial strains. The triazole ring is known for its ability to disrupt cellular functions in pathogens .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds that inform the potential efficacy of this compound:
- Antitumor Efficacy :
- Mechanistic Insights :
-
Comparative Analysis with Similar Compounds :
- Table 1 compares the structural features and biological activities of similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Amino-1,2,4-triazole | Contains triazole ring | Antimicrobial |
6-Fluoropyrimidine | Fluorinated pyrimidine | Antitumor |
Thiazole derivatives | Thioether linkages | Antimicrobial and anti-inflammatory |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(substituted phenyl)acetamides | Diverse substituents | Various biological activities |
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-29-16-9-5-4-8-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-6-2-3-7-14(13)21/h2-9,12H,10-11H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMZEOOUFXINDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.